molecular formula C21H22Cl2N4O B10833236 Carboxamide derivative 1

Carboxamide derivative 1

Cat. No.: B10833236
M. Wt: 417.3 g/mol
InChI Key: IAMSOYSVSFMFLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carboxamide Derivative 1 is a high-purity chemical compound designed for research applications. The carboxamide functional group is a privileged scaffold in medicinal chemistry, known for its significant role in modulating diverse biological targets and its favorable pharmacological properties . This derivative is representative of a class of compounds with demonstrated activity in multiple therapeutic areas. In anticancer research, structurally similar carboxamide derivatives have shown potent antiproliferative effects against a range of human cancer cell lines, including breast (MCF-7), leukemia (K-562), and colon (HCT-116) cancers . Some analogues exhibit promising selective cytotoxicity, providing a valuable tool for oncology research . The compound's mechanism of action may involve interaction with key oncogenic targets. Computational studies suggest related carboxamides can bind effectively to proteins like topoisomerase-DNA complexes, PI3Kα, and EGFR, which are pivotal for cancer cell proliferation and survival . Beyond oncology, carboxamide derivatives are well-established in neuroscience research. Several are used as antiepileptic agents (e.g., carbamazepine, oxcarbazepine, and rufinamide) that act by prolonging the inactivation state of voltage-gated sodium channels, thereby limiting sustained neuronal firing . Furthermore, emerging research highlights the potential of specific carboxamide derivatives in antiviral studies, particularly as inhibitors of viral proteins in pathogens like HSV-1, indicating a broad spectrum of investigational applications . This compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C21H22Cl2N4O

Molecular Weight

417.3 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-3-phenyl-N-piperidin-1-yl-3,4-dihydropyrazole-5-carboxamide

InChI

InChI=1S/C21H22Cl2N4O/c22-16-9-10-19(17(23)13-16)27-20(15-7-3-1-4-8-15)14-18(24-27)21(28)25-26-11-5-2-6-12-26/h1,3-4,7-10,13,20H,2,5-6,11-12,14H2,(H,25,28)

InChI Key

IAMSOYSVSFMFLR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)NC(=O)C2=NN(C(C2)C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Coupling Reagent-Mediated Amidation

The use of dehydrating agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates amide bond formation by activating carboxylic acids into reactive intermediates. For instance, cyclopentanecarboxylic acid reacts with primary amines in dichloromethane at room temperature under DCC mediation, achieving yields exceeding 80%. This method is favored for its simplicity but requires post-reaction removal of dicyclohexylurea byproducts via filtration.

Acylation of Amines with Acid Chlorides

Alternative routes employ acid chlorides, generated in situ using thionyl chloride (SOCl₂) or oxalyl chloride. Pyrazine-2-carbonylchloride, synthesized by refluxing pyrazine-2-carboxylic acid with SOCl₂ in dry toluene, reacts with 2-aminophenol in acetone under basic conditions (K₂CO₃) to yield carboxamide intermediates. This method is particularly effective for aromatic amines, with reaction times ranging from 4–6 hours at 100–110°C.

Specific Preparation Methods for Carboxamide Derivative 1

Cyclohexane Carboxamide Synthesis

Patent WO2017070418A1 outlines a stereoselective route to cyclohexane carboxamides, leveraging (1R,2S,5R)-2-isopropyl-5-methylcyclohexane-1-carboxylic acid as a key intermediate. The protocol involves:

  • Coupling with Monoprotected Diamines : The carboxylic acid derivative is coupled with (S)-1-phenylethane-1,2-diamine using EDC/HOBt in dichloromethane.

  • Acylation : The resulting carboxamide undergoes acylation with protected amino acids (e.g., tert-butoxycarbonyl glycine) in the presence of 4-dimethylaminopyridine (DMAP).

  • Deprotection : Acidic or basic conditions remove protecting groups, yielding the final carboxamide.

Key Data :

StepReagentsSolventTemperatureYield (%)
CouplingEDC, HOBtCH₂Cl₂25°C78
AcylationDMAP, Boc-Gly-ClCH₂Cl₂0°C → 25°C85
DeprotectionHCl (4M in dioxane)Dioxane25°C92

Pyridine Carboxamide Derivatives

Neurokinin-1 receptor antagonist intermediates, such as pyridine carboxamides, are synthesized via regioselective amination. Patent WO2006002860A1 details:

  • Cyanopyridine Formation : Pyridinium zwitterions treated with POCl₃ yield 3-cyanopyridine derivatives.

  • Amination : Morpholine reacts with the cyanopyridine at 18–22°C for 48 hours, followed by hydrogenation over Pd/C to afford amino-substituted products.

Optimization Insight : Lower temperatures (≤25°C) during amination minimize side reactions, while THF as a solvent enhances reagent solubility.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Bench-scale methods are adapted for industrial production using continuous flow systems. These reactors enhance heat transfer and mixing efficiency, critical for exothermic amidation reactions. A reported protocol achieves 95% conversion in 10 minutes residence time, compared to 24 hours in batch processes.

Chemical Reactions Analysis

Types of Reactions: Carboxamide Derivative 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted carboxamides, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis and Structural Characteristics

Carboxamide derivative 1 has been synthesized using various methodologies that typically involve the reaction of carboxylic acids with amines or other nucleophiles. The structural characteristics of these derivatives often include functional groups that enhance their biological activity. For instance, the introduction of thiourea moieties has been reported to improve selectivity towards specific biological targets, such as carbonic anhydrase isoforms .

Enzyme Inhibition

One of the most notable applications of this compound is its role as an inhibitor of specific enzymes. For example, it has been shown to inhibit the enzyme target with a KiK_i value of 6 nM, indicating potent inhibitory activity . This property is particularly relevant in the context of treating diseases where enzyme overactivity is implicated.

Therapeutic Applications

Carboxamide derivatives have demonstrated potential in treating various conditions:

  • Cancer Treatment : Certain derivatives have been identified as selective inhibitors for tumor-associated carbonic anhydrase isoforms (hCA IX), which are crucial in tumor progression and metastasis . The ability to selectively target these isoforms opens avenues for developing antitumor therapies.
  • Neuroprotection : Research indicates that some derivatives modulate AMPA receptor kinetics, suggesting potential applications in neuroprotective therapies . The modulation of receptor desensitization can be beneficial in conditions like neurodegenerative diseases.
  • Pain Management : Some studies have highlighted the analgesic properties of carboxamide derivatives, making them candidates for pain relief medications .

Selective Carbonic Anhydrase Inhibition

A study focused on coumaryl-carboxamide derivatives revealed their selective inhibition against hCA IX with a KiK_i value around 107.9 nM. This study utilized molecular docking techniques to elucidate binding interactions, providing insights into how structural modifications can enhance inhibitory potency .

Antiproliferative Activities

Another investigation into 1,5-Diphenylpyrazole-3-Carboxamide derivatives showcased their antiproliferative effects against cancer cell lines while also relieving neuropathic hypersensitivity . This dual action underscores the versatility of carboxamide derivatives in therapeutic applications.

Comparative Data Table

Property This compound Coumaryl-Carboxamide Derivatives 1,5-Diphenylpyrazole-3-Carboxamide
Target Enzyme Specific enzyme inhibitionhCA IXMAGL
Inhibition KiK_i 6 nM107.9 nM412 nM
Therapeutic Use Pain managementCancer treatmentAntiproliferative
Mechanism Enzyme inhibitionSelective inhibitionReversible inhibition

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Related Compounds

Structural Analogues of Naltrexone

Table 1: Comparison of Naltrexone and Carboxamide Derivatives
Compound Structure Type μ Receptor Affinity (Ki) Functional Activity (μ) δ/κ Receptor Activity
Naltrexone Phenol parent ~1–3 nM Weak μ agonist/antagonist Mixed agonist/antagonist
Carboxamide 1 Open-ring carboxamide <5 nM Pure antagonist Mixed agonist/antagonist
Carboxamide 2 Closed-ring carboxamide ~5–10 nM Weak μ agonist/antagonist Mixed agonist/antagonist

Key Findings :

  • Carboxamide 1 exhibits superior μ receptor binding compared to both naltrexone and Carboxamide 2, attributed to its open-ring conformation, which optimizes interactions with receptor residues .
  • Unlike naltrexone, Carboxamide 1 lacks agonist effects at μ receptors, making it a selective antagonist. This contrasts with Carboxamide 2, which retains partial agonist activity .

Comparison with Other Opioid Ligands

Table 2: Activity Profiles of Opioid Receptor Ligands
Compound Core Structure μ Activity κ Activity δ Activity
Nalbuphine (4–7) Nalbuphine core Mixed agonist/antagonist Agonist (κ) Not tested
Naltrexone methiodide (10) Quaternary ammonium Antagonist (μ, κ) Antagonist Not tested
Hydromorphone (16) Morphine derivative Full agonist Agonist (κ) Not tested

Key Findings :

  • Carboxamide 1’s mixed δ/κ activity aligns with naltrindole (δ-selective antagonist) derivatives but diverges from hydromorphone, a μ/κ agonist .
  • Its antagonism profile at μ receptors is comparable to naltrexone methiodide but with higher specificity .

Comparison with Non-Opioid Carboxamide Derivatives

While Carboxamide derivative 1 is opioid-focused, other carboxamide derivatives exhibit diverse biological activities:

Antiviral Carboxamides:
  • ZINC02123811 : A SARS-CoV-2 MPro inhibitor stabilized via hydrogen bonds with His163 and Phe140 (RMSF analysis confirms stability) .
  • MBA140 : Inhibits SARS-CoV-2 replication via structural mimicry of oxazole-carboxamide antivirals .
Antifungal Carboxamides:
  • Pyrazole carboxamides : Target succinate dehydrogenase (SDH) in Rhizoctonia solani with EC50 values as low as 2.04 µg/mL .

Key Contrast :
this compound’s mechanism (opioid receptor modulation) is distinct from antivirals (enzyme inhibition) or antifungals (SDH targeting).

Structure-Activity Relationship (SAR) Insights

  • Open vs. Closed Rings : The open-ring carboxamide in derivative 1 enhances μ receptor affinity and eliminates agonist effects, unlike closed-ring analogues .
  • Substituent Effects: Neutral carboxamides (e.g., AK-36) retain potency despite lacking anionic charges, suggesting non-ionic binding interactions .

Therapeutic Implications

  • Opioid Addiction : Carboxamide 1’s pure μ antagonism makes it a candidate for reversing opioid overdoses without triggering withdrawal symptoms .
  • Pain Management : Mixed δ/κ activity may offer balanced analgesia, though further in vivo studies are needed.

Q & A

Q. Advanced

  • Electronic effects : Electron-withdrawing groups (e.g., –CF₃) enhance binding by polarizing the carboxamide carbonyl, increasing H-bond strength. Pyridyl derivatives (e.g., 4m) show enhanced affinity via partial protonation of nitrogen .
  • Steric effects : Bulky substituents (e.g., tert-butyl) reduce affinity in narrow active sites (e.g., SDH barrel), while linear chains (e.g., –CH₂–) maintain flexibility .

What analytical techniques are critical for confirming the structure of synthesized carboxamide derivatives?

Q. Basic

  • FT-IR : Confirms C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹).
  • Mass spectrometry : Detects molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • Elemental analysis : Validates C/H/N ratios within ±0.4% of theoretical values .

How do molecular docking studies inform the design of carboxamide derivatives targeting succinate dehydrogenase?

Advanced
Docking simulations guide optimization by predicting:

  • Hydrogen bonds : Between the carboxamide –NH and SDH’s Trp173.
  • π–π interactions : Aromatic rings (e.g., diphenyl ethers) with Trp35 .
  • Hydrophobic packing : Alkyl chains filling cavities near Val168 .

Table 2: Key Interactions in SDH Inhibitor Design

Interaction TypeResidueDesign StrategyReference
H-bondTrp173Retain carboxamide
π–πTrp35Introduce aromatic rings
HydrophobicVal168Optimize alkyl chains

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